molecular formula C20H19ClN2O4 B14981016 6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14981016
M. Wt: 386.8 g/mol
InChI Key: IHFQAAXVVIKWFI-UHFFFAOYSA-N
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Description

The compound 6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a chromene (benzopyran) derivative characterized by a 4-oxo group at position 4, a chlorine substituent at position 6, and a carboxamide moiety linked to a hybrid furan-pyrrolidine ethyl side chain. Chromene-based compounds are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

6-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19ClN2O4/c21-13-5-6-17-14(10-13)16(24)11-19(27-17)20(25)22-12-15(18-4-3-9-26-18)23-7-1-2-8-23/h3-6,9-11,15H,1-2,7-8,12H2,(H,22,25)

InChI Key

IHFQAAXVVIKWFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the condensation of salicylaldehyde with an appropriate diketone. The furan ring can be introduced through a subsequent cyclization reaction. The pyrrolidine moiety is then attached via a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group on the chromene-furan intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromene core can produce chromanols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The chromene core may interact with nucleic acids or proteins, while the furan and pyrrolidine moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Side Chains : The target compound’s furan-pyrrolidine ethyl group distinguishes it from sulfamoyl- or benzothiazole-containing analogs. Pyrrolidine may enhance blood-brain barrier penetration, whereas sulfamoyl groups (as in ) improve solubility .
  • Peptidomimetic Design : Compound 18o’s complex side chain suggests a focus on enzyme inhibition, contrasting with the target compound’s simpler heterocyclic appendage .

Q & A

Q. Methodological Focus

  • Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and vehicle-only samples.
  • Plate Normalization : Use Z’-factor calculations to validate assay robustness .
  • Batch Testing : Synthesize multiple compound batches and compare activity to rule out batch-dependent variability .

How can hybrid computational-experimental approaches accelerate SAR studies?

Q. Advanced Integration

  • Fragment-Based Screening : Combine X-ray crystallography with docking to prioritize substituents .
  • Quantum Mechanical (QM) Calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at C6 vs. C8) .
  • Machine Learning : Train models on public bioactivity data (e.g., ChEMBL) to predict novel analogs with improved solubility .

What are the best practices for resolving low solubility in in vitro assays?

Q. Methodological Solutions

  • Co-Solvent Systems : Use DMSO-water gradients (≤0.1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance cellular uptake .
  • Salt Formation : Screen counterions (e.g., hydrochloride or mesylate) to improve aqueous solubility .

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